molecular formula C18H30F3NSn B1438457 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine CAS No. 659722-71-1

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1438457
CAS No.: 659722-71-1
M. Wt: 436.1 g/mol
InChI Key: QPRVUMOOSDCPRY-UHFFFAOYSA-N
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Description

“2-(Tributylstannyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C18H30F3NSn . It is used as a building block in the synthesis of various other compounds . The presence of the trifluoromethyl group and the pyridine structure in this compound may result in superior properties when compared to traditional phenyl-containing compounds .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2-halopyridines (preferably the iodide) with a trifluoromethyl organometallic reagent . Another method involves the synthesis of 2-bromopyridines and 2-Iodopyridines from 2-aminopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a tributylstannyl group . The exact mass of the molecule is 437.135237 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 436.1 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 10, an exact mass of 437.135237 g/mol, a monoisotopic mass of 437.135237 g/mol, a topological polar surface area of 12.9 Ų, a heavy atom count of 23, and a complexity of 298 .

Scientific Research Applications

Synthesis and Electropolymerization

2-(Tributylstannyl)-5-(trifluoromethyl)pyridine has been used in the synthesis and electropolymerization of various compounds. For instance, it played a role in the synthesis of 3,5-dithienylpyridines and their N-methylpyridinium cations, contributing to the development of new electrochromic polymers. These polymers are noted for their electrochemical stability, highlighting their potential applications in various fields (Krompiec et al., 2008).

Chemical Synthesis

In chemical synthesis, this compound has been effectively utilized in creating functionalized pyridines through reactions like [4+2] cycloadditions. For example, it was used to produce 4-tributylstannyl-6-phenyl-pyridine-2-carboxyclic acid methyl ester. This method offers an alternative route to functionalized pyridines not achievable by direct cycloaddition of corresponding alkynes (Sauer & Heldmann, 1998).

Synthesis of Oligopyridines

Another application is in the synthesis of oligopyridines. The compound has been used to convert di-(pyridin-2-yl)-[1,2,4]-triazines into 4-tributylstannyl-2,6-oligopyridines. These oligopyridines, in turn, have been further utilized to create branched structures containing multiple pyridine units, showcasing its utility in more complex chemical syntheses (Pabst & Sauer, 1999).

Spectroscopic and Structural Characterization

In the realm of spectroscopic and structural characterization, this compound has been studied for its interaction with iodine, resulting in the formation of n–σ* complexes. These studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Chernov'yants et al., 2011).

Future Directions

The future directions for “2-(Tributylstannyl)-5-(trifluoromethyl)pyridine” are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . A large number of compounds containing the trifluoromethylpyridine sub-structure are currently undergoing clinical trials .

Properties

IUPAC Name

tributyl-[5-(trifluoromethyl)pyridin-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRVUMOOSDCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656840
Record name 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659722-71-1
Record name 2-(Tributylstannyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)-5-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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